2-(Pyridin-3-ylmethyl)prop-2-enoic acid

Description

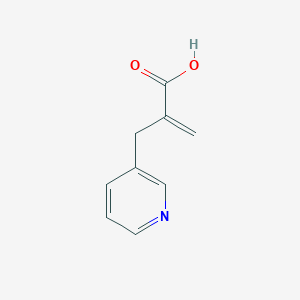

2-(Pyridin-3-ylmethyl)prop-2-enoic acid is an acrylic acid derivative featuring a pyridin-3-ylmethyl substituent at the 2-position of the propenoic acid backbone. Its molecular formula is C₉H₉NO₂, with a conjugated double bond (prop-2-enoic acid) that enhances acidity and reactivity.

Properties

CAS No. |

161952-11-0 |

|---|---|

Molecular Formula |

C9H9NO2 |

Molecular Weight |

163.17 g/mol |

IUPAC Name |

2-(pyridin-3-ylmethyl)prop-2-enoic acid |

InChI |

InChI=1S/C9H9NO2/c1-7(9(11)12)5-8-3-2-4-10-6-8/h2-4,6H,1,5H2,(H,11,12) |

InChI Key |

GPUJXQWFHQROPB-UHFFFAOYSA-N |

SMILES |

C=C(CC1=CN=CC=C1)C(=O)O |

Canonical SMILES |

C=C(CC1=CN=CC=C1)C(=O)O |

Synonyms |

3-Pyridinepropanoicacid,-alpha--methylene-(9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for α,β-Unsaturated Carboxylic Acid Derivatives

The core structure of 2-(pyridin-3-ylmethyl)prop-2-enoic acid is an α,β-unsaturated carboxylic acid (acrylic acid) substituted at the β-position with a pyridin-3-ylmethyl group. Synthetic routes to analogous compounds often involve Knoevenagel condensation or Vilsmeier-Haack reactions to construct the conjugated system. For example, (E)-3-[3-(pyridin-4-yl)-1-phenyl-1H-pyrazol-4-yl]acrylic acids were synthesized via Knoevenagel condensation of pyrazole-4-carbaldehydes with malonic acid in pyridine . This method, yielding acrylic acids in 35–56% efficiency, is directly applicable to synthesizing this compound if the corresponding aldehyde precursor is available .

Knoevenagel Condensation for Acrylic Acid Formation

The reaction of pyridin-3-ylmethyl aldehyde with malonic acid in pyridine represents a viable pathway. As demonstrated in the synthesis of thienopyrimidine-2,4-diones , this method avoids side reactions such as decarboxylation when conducted under mild conditions. Optimization data from Table 1 of PMC6072348 reveal that yields improve with excess malonic acid (5.0 equiv.) and solvent-free conditions (70% yield) . Applied to pyridin-3-ylmethyl aldehyde, this would proceed as:

Hydrolysis of Acrylate Esters

Patent WO2014106800A2 discloses tert-butyl (E)-3-[2-amino-4-methyl-6-(substituted amino)pyrimidin-5-yl]prop-2-enoates, which are hydrolyzed to acrylic acids using acidic or basic conditions . For example, hydrolysis of tert-butyl (E)-3-[2-amino-4-methyl-6-(1-(5-methyl-4-oxo-3-phenylquinazolin-2-yl)propylamino)pyrimidin-5-yl]prop-2-enoate with HCl yields the corresponding acrylic acid . This two-step approach—ester synthesis followed by hydrolysis—could be adapted by substituting the quinazolinyl group with pyridin-3-ylmethyl.

Functionalization via Urea Intermediates

The synthesis of 3-(pyridin-2-yl)quinazolin-2,4-diones employs 1,1-dimethyl-3-(pyridin-2-yl)ureas as intermediates. By modifying this protocol to use 1,1-dimethyl-3-(pyridin-3-ylmethyl)urea , cyclocondensation with anthranilic esters could yield quinazoline derivatives bearing the pyridin-3-ylmethyl group. Subsequent oxidation or side-chain modification might then afford the target acrylic acid.

Analytical and Optimization Data

Critical parameters for optimizing the synthesis of this compound include:

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-ylmethyl)prop-2-enoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Amines, alcohols

Major Products Formed

Oxidation: Pyridine N-oxides

Reduction: Reduced pyridine derivatives

Substitution: Substituted pyridine derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-ylmethyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The pyridine ring can act as a ligand, binding to metal ions and forming coordination complexes . These complexes can then participate in various biochemical processes, influencing the activity of enzymes and other proteins. Additionally, the propenoic acid moiety can undergo reactions that modify the compound’s structure and function, further affecting its biological activity .

Comparison with Similar Compounds

2-(Pyridin-3-ylmethyl)prop-2-enoic Acid vs. 2-(Pyridin-3-yl)acetic Acid ()

- Structural Difference: The acetic acid derivative lacks the conjugated double bond of the propenoic acid group.

- Acidity: The propenoic acid group (pKa ~4–5) is significantly more acidic than acetic acid (pKa ~2.5–3) due to resonance stabilization of the conjugate base.

- Applications: Propenoic acid derivatives are more reactive as Michael acceptors or polymerization monomers compared to acetic acid analogs.

This compound vs. 3-(4-Aminophenyl)prop-2-enoic Acid ()

- Substituent: The aminophenyl group introduces electron-donating effects, reducing acidity compared to the pyridinylmethyl group (electron-withdrawing via the pyridine nitrogen).

- Bioactivity: Aromatic amines (e.g., 4-aminophenyl) may confer antibacterial or enzyme-inhibitory properties, whereas pyridine derivatives often target neurological pathways.

Comparison with Complex Propenoic Acid Derivatives

(E)-3-[4-(Isoquinoline Derivative)phenyl]prop-2-enoic Acid ()

- Bioactivity : Such compounds are typically explored as kinase inhibitors or anticancer agents due to their planar aromatic systems.

2-[2-Methoxy-5-(Trifluoromethyl)phenyl]prop-2-enoic Acid ()

- Electron-Withdrawing Effects : The trifluoromethyl group enhances acidity (pKa ~1–2) and metabolic stability.

- Applications: Fluorinated aromatic propenoic acids are common in agrochemicals and nonsteroidal anti-inflammatory drugs (NSAIDs).

Pyridine-Containing Amino Acids

(R)-2-Amino-3-(Pyridin-3-yl)propanoic Acid ()

- Functional Group: The amino acid backbone (NH₂ and COOH) creates zwitterionic behavior, unlike the propenoic acid’s single carboxylic group.

- Biological Role : This compound mimics neurotransmitters (e.g., histidine derivatives) and is used in peptide synthesis or receptor studies.

Data Table: Key Properties of Selected Compounds

*Estimated based on structural analogs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(Pyridin-3-ylmethyl)prop-2-enoic acid, and what parameters are critical for optimizing yield?

- Methodology : Begin with coupling a pyridine-3-ylmethyl group to a prop-2-enoic acid backbone via alkylation or Michael addition. Control reaction temperature (60–100°C) and pH (neutral to mildly acidic) to avoid side reactions. Catalytic agents like palladium or copper complexes may enhance efficiency. Purify via column chromatography (silica gel, ethyl acetate/hexane) and validate purity using HPLC (>98%) and NMR spectroscopy .

- Critical Parameters : Monitor steric hindrance at the pyridine ring and the reactivity of the α,β-unsaturated acid group. Optimize solvent polarity (e.g., DMF or THF) to balance solubility and reaction kinetics.

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. Store in a tightly sealed container at 2–8°C, away from oxidizing agents .

- Emergency Measures : For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention. In case of inhalation, move to fresh air and monitor for respiratory irritation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Techniques :

- NMR : Confirm structure via <sup>1</sup>H NMR (pyridyl protons at δ 7.2–8.5 ppm, vinyl protons at δ 5.5–6.5 ppm) and <sup>13</sup>C NMR (carboxylic acid at δ ~170 ppm).

- IR : Identify carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and conjugated C=O stretch (~1680 cm⁻¹).

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]<sup>+</sup> at m/z 178.07).

Advanced Research Questions

Q. How can X-ray crystallography and software like SHELX/ORTEP resolve the molecular structure and hydrogen-bonding network of this compound?

- Procedure :

Grow single crystals via slow evaporation (solvent: ethanol/water).

Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and process with SHELXL for structure refinement.

Use ORTEP-3 for 3D visualization and hydrogen-bond analysis (e.g., C=O⋯H-N interactions).

- Key Outputs : Bond lengths/angles, torsion angles, and hydrogen-bond motifs (e.g., R₂²(8) patterns) .

Q. How can graph set analysis elucidate the hydrogen-bonding patterns in the crystal lattice of this compound?

- Method : Apply Etter’s graph theory to classify hydrogen bonds into motifs (e.g., chains, rings). Identify donor-acceptor pairs (e.g., carboxylic acid dimers or pyridine N⋯H-O interactions) and quantify their geometric parameters (distance, angle). Use this data to predict packing efficiency and stability .

Q. What strategies resolve contradictions between spectroscopic data and computational modeling results?

- Approach :

- Cross-validate NMR/IR data with DFT calculations (e.g., Gaussian09 at B3LYP/6-31G* level).

- Refine crystallographic models using SHELXL’s restraints for disordered regions.

- Reconcile discrepancies by adjusting solvent effects in computational simulations .

Q. How does the α,β-unsaturated acid moiety influence the reactivity of this compound in nucleophilic additions or cycloadditions?

- Reactivity Pathways :

- Michael Addition : React with amines or thiols under basic conditions (e.g., K2CO3/DMF) to form β-substituted derivatives.

- Diels-Alder : Utilize the electron-deficient double bond for [4+2] cycloadditions with dienes (e.g., anthracene).

- Monitoring : Track reaction progress via TLC and characterize adducts using HRMS and X-ray diffraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.